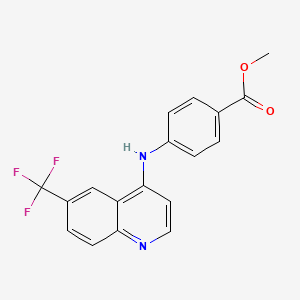

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a chemical compound with the molecular formula C18H13F3N2O2. It is known for its unique structure, which includes a quinoline ring substituted with a trifluoromethyl group and an amino group, linked to a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with methyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate exhibits promising antimicrobial properties. Preliminary studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Quinoline derivatives are well-documented for their ability to inhibit bacterial growth and have been explored for their potential as new antimicrobial agents.

Case Study: Antimicrobial Testing

In a study examining the antimicrobial efficacy of similar quinoline derivatives, compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that some derivatives could serve as potential antituberculosis agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 |

| Compound B | Pseudomonas aeruginosa | 12.5 |

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells and inhibit cell cycle progression.

Case Study: Anticancer Activity

Research has demonstrated that certain quinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction. For instance, studies on related compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may share these properties .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 8.0 |

| HeLa (Cervical cancer) | 5.5 |

Mechanistic Studies

Understanding the mechanism of action for this compound involves interaction studies with biological targets. Techniques such as molecular docking simulations and binding affinity assays are crucial for elucidating how this compound interacts with proteins or nucleic acids.

Binding Studies

Preliminary molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to specific biological targets, potentially increasing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with biological macromolecules, further stabilizing its interaction with targets .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with a similar ring structure but lacking the trifluoromethyl and benzoate ester groups.

Chloroquine: An antimalarial drug with a quinoline ring, but with different substituents and a different mechanism of action.

Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substituents, used to treat bacterial infections.

Uniqueness

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Biological Activity

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate, with the CAS number 1216574-53-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₃F₃N₂O₂

- Molecular Weight : 346.3 g/mol

- Structure : The compound features a quinoline moiety substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting the growth of leukemia and breast cancer cells in vitro and in vivo models.

A study indicated that quinoline derivatives exhibit IC₅₀ values in the low micromolar range against MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) cell lines, suggesting that modifications like trifluoromethyl substitutions can enhance potency .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria. Related compounds have shown efficacy in inhibiting growth against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa through mechanisms involving disruption of bacterial cell wall synthesis and protein inhibition .

In vitro tests have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity:

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of quinoline derivatives. This modification enhances lipophilicity and electron-withdrawing capacity, which are crucial for binding interactions with biological targets.

Research has shown that altering the position and type of substituents on the quinoline ring can lead to variations in potency and selectivity against different biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Study 1: Antitumor Efficacy

In a preclinical model using xenografts of human cancer cells, this compound exhibited significant tumor reduction compared to control groups. The study highlighted its mechanism involving apoptosis induction via activation of caspase pathways .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against multi-drug resistant strains. Results indicated a synergistic effect when combined with standard antibiotics, enhancing overall bactericidal activity .

Properties

Molecular Formula |

C18H13F3N2O2 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

methyl 4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-17(24)11-2-5-13(6-3-11)23-16-8-9-22-15-7-4-12(10-14(15)16)18(19,20)21/h2-10H,1H3,(H,22,23) |

InChI Key |

TXQCWFITLUOBAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.